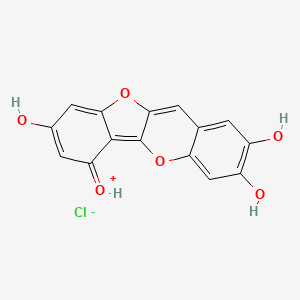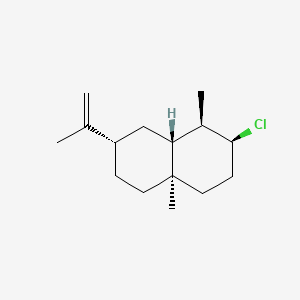
(1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene is a complex organic compound that belongs to the class of chlorinated hydrocarbons This compound features a decahydronaphthalene core with various substituents, including a chlorine atom, methyl groups, and a prop-1-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene typically involves multiple steps, including the formation of the decahydronaphthalene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the decahydronaphthalene core through cyclization of appropriate precursors.
Halogenation: Introduction of the chlorine atom using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: Addition of methyl and prop-1-en-2-yl groups using alkylating agents under specific conditions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a catalyst can convert the compound into its corresponding alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand reaction pathways and mechanisms.
Biology and Medicine
Pharmaceutical Research: Potential use in the development of new drugs due to its unique structure and reactivity.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Industry: Employed in the production of various chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Interaction: Interacting with cellular receptors to modulate biological pathways.
Chemical Reactivity: Undergoing chemical reactions that lead to the formation of active species.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R,4aS,7R,8aS)-2-Bromo-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene: Similar structure with a bromine atom instead of chlorine.
(1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene: Similar structure with an octahydronaphthalene core.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom imparts unique reactivity and properties.
Decahydronaphthalene Core: Provides a rigid and stable framework for various chemical modifications.
This general structure should provide a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and databases is recommended.
Propriétés
Formule moléculaire |
C15H25Cl |
|---|---|
Poids moléculaire |
240.81 g/mol |
Nom IUPAC |
(3S,4R,4aR,6S,8aR)-3-chloro-4,8a-dimethyl-6-prop-1-en-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C15H25Cl/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h11-14H,1,5-9H2,2-4H3/t11-,12+,13-,14+,15-/m1/s1 |
Clé InChI |
UZIPBEZNIFJCHE-QKGCVVFFSA-N |
SMILES isomérique |
C[C@H]1[C@H](CC[C@@]2([C@@H]1C[C@H](CC2)C(=C)C)C)Cl |
SMILES canonique |
CC1C(CCC2(C1CC(CC2)C(=C)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)
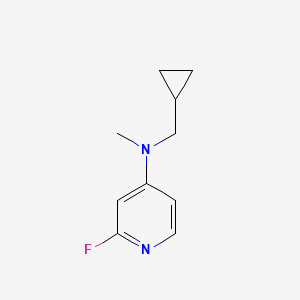

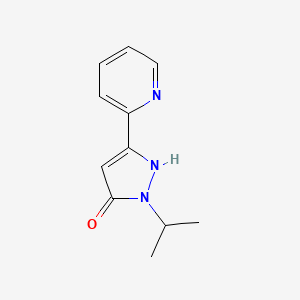
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)
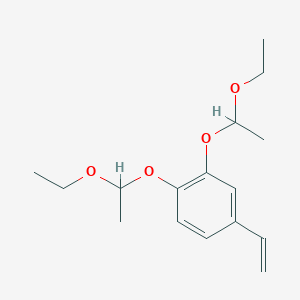
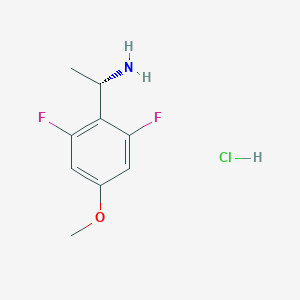
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13434961.png)
![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
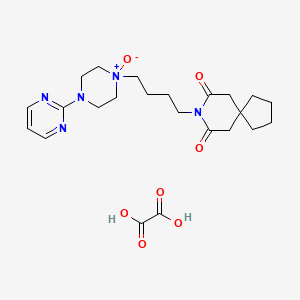
![(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B13434968.png)
